molecular formula C15H17N3O6 B12191719 N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine

N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine

Cat. No.: B12191719
M. Wt: 335.31 g/mol
InChI Key: UVHWONBNKIHGCE-UHFFFAOYSA-N
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Description

N-[(4,7-Dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine is a specialized synthetic compound designed for research applications. Its structure integrates a dimethoxy-substituted indole moiety, a scaffold noted in investigative chemistry for its potential biological interactions , with the dipeptide glycylglycine. Glycylglycine, the simplest peptide, is well-characterized in scientific literature. It is recognized for its excellent water solubility and its role as a starting point for synthesizing more complex peptides . Furthermore, glycylglycine and related short peptides have been explored as effective ligands for metal chelation, forming stable, soluble complexes in biochemical contexts . This unique hybrid architecture suggests potential utility as a novel building block in peptide mimetic research, a molecular scaffold in probe development, or a ligand in metallochemistry studies. Researchers may find value in its potential to confer solubility or specific binding characteristics. This product is intended for laboratory research purposes by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

Molecular Formula

C15H17N3O6

Molecular Weight

335.31 g/mol

IUPAC Name

2-[[2-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H17N3O6/c1-23-10-3-4-11(24-2)14-8(10)5-9(18-14)15(22)17-6-12(19)16-7-13(20)21/h3-5,18H,6-7H2,1-2H3,(H,16,19)(H,17,22)(H,20,21)

InChI Key

UVHWONBNKIHGCE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis with Methoxy-Substituted Phenylhydrazines

A classical approach involves cyclizing 3,6-dimethoxyphenylhydrazine with ethyl pyruvate under acidic conditions. The reaction proceeds via-sigmatropic rearrangement to yield 4,7-dimethoxyindole-2-carboxylate esters. Subsequent saponification provides the carboxylic acid:

Reaction Conditions

  • Hydrazine precursor : 3,6-Dimethoxyphenylhydrazine (1.2 eq)

  • Ketone : Ethyl pyruvate (1.0 eq)

  • Acid catalyst : Conc. HCl (0.5 M) in ethanol

  • Temperature : Reflux at 80°C for 12 h

  • Yield : 68–72% after recrystallization

Direct C-2 Carboxylation via Photoredox Catalysis

Modern methods employ photoredox cross-dehydrogenative coupling (CDC) to introduce carboxyl groups at the indole C-2 position. Using mesoporous graphitic carbon nitride (mpg-CN) as a heterogeneous photocatalyst, 4,7-dimethoxyindole undergoes coupling with glycine derivatives under visible light:

Optimized Parameters

  • Catalyst : mpg-CN (20 mg/mmol indole)

  • Solvent : Ethyl acetate/water (3:1 v/v)

  • Light source : 10 W LED (450 nm)

  • Reaction time : 24 h

  • Conversion : >95% (isolated yield: 81%)

Glycylglycine Preparation and Activation

Solid-Phase Peptide Synthesis (SPPS)

Glycylglycine is synthesized on Wang resin using Fmoc-protected glycine:

Stepwise Protocol

  • Resin swelling : DCM (15 mL/g resin, 30 min)

  • Fmoc deprotection : 20% piperidine/DMF (2 × 10 min)

  • Coupling : Fmoc-Gly-OH (3 eq), HBTU (3 eq), DIPEA (6 eq) in DMF (2 h)

  • Cleavage : TFA/H2O/TIS (95:2.5:2.5 v/v, 2 h)

  • Yield : 89% (HPLC purity >98%)

Solution-Phase Condensation Using Sodium Trimetaphosphate

An aqueous-phase method avoids protecting groups:

Reaction Setup

  • Reactants : Glycine (2.0 eq), sodium trimetaphosphate (1.5 eq)

  • Buffer : 0.1 M sodium borate (pH 10.7)

  • Pressure : 300 bar (CO2 atmosphere)

  • Temperature : 37°C, 7 days

  • Yield : 76% (lyophilized powder)

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activation of 4,7-dimethoxyindole-2-carboxylic acid with EDCl/HOBt:

Procedure

  • Acid activation : Carboxylic acid (1.0 eq), EDCl (1.2 eq), HOBt (1.1 eq) in DMF (0°C, 30 min)

  • Peptide coupling : Glycylglycine (1.5 eq), DIPEA (3.0 eq), RT, 24 h

  • Workup : Dilute with ethyl acetate, wash with 5% citric acid and sat. NaHCO3

  • Yield : 65% (white crystalline solid)

Mixed Carbonate Activation

For enhanced reactivity, the acid chloride is generated using oxalyl chloride:

Reaction Sequence

  • Chlorination : Carboxylic acid (1.0 eq), oxalyl chloride (2.0 eq), catalytic DMF, DCM, 0°C→RT, 4 h

  • Quenching : Evaporate excess reagent under reduced pressure

  • Coupling : Glycylglycine (1.2 eq), NMM (3.0 eq), THF/H2O (4:1), 0°C→RT, 12 h

  • Yield : 71% (HPLC purity 95%)

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsTypical YieldScalability
Fischer IndoleHigh regioselectivityRequires harsh acids68–72%Pilot-scale
Photoredox CDCMetal-free, green solventsSpecialized light setup needed81%Lab-scale
EDCl/HOBtMild conditionsCost of reagents65%Multi-gram
Oxalyl ChlorideRapid activationMoisture sensitivity71%Bench-scale

Critical Process Considerations

Methoxy Group Stability

The 4,7-dimethoxy substituents demonstrate excellent stability under peptide coupling conditions (pH 6–8, <50°C). However, exposure to strong Lewis acids (e.g., AlCl3) or high-temperature basic conditions (>100°C) leads to demethylation .

Chemical Reactions Analysis

Types of Reactions

N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the indole ring.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine involves its interaction with specific molecular targets. The indole ring is known to interact with various enzymes and receptors in the body, modulating their activity. This compound may exert its effects through pathways involving oxidative stress reduction and enzyme inhibition .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Properties
N-[(4,7-Dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine C₁₇H₁₉N₃O₆ ~385.35 4,7-Dimethoxyindole, glycylglycine peptide chain Moderate hydrophilicity, electron-rich indole, potential for H-bonding
N-{[5-(Benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine () C₂₁H₂₁N₃O₅ 395.4 5-Benzyloxyindole, acetyl linker, glycylglycine Increased lipophilicity (benzyloxy), bulkier substituent
Methyl N-(1-methyl-1H-indol-2-ylcarbonyl)glycinate () C₁₃H₁₄N₂O₃ 246.26 1-Methylindole, methyl ester, glycine (single amino acid) High lipophilicity (ester group), shorter peptide chain
4-[(N,N-Diethylamino)carbonyl]-5-[(tert-butoxyglycyl)carbonyl]-1H-imidazole () Not fully specified N/A Imidazole core, tert-butoxyglycyl, diethylamino group Steric hindrance (tert-butyl), potential for varied solubility

Substituent Effects on Reactivity and Stability

  • Indole Substitution Patterns :

    • The 4,7-dimethoxyindole in the target compound provides electron-donating methoxy groups, which may stabilize the indole ring against oxidative degradation compared to unsubstituted analogs. In contrast, the 5-benzyloxyindole in ’s compound introduces a bulky, lipophilic benzyl group, likely enhancing membrane permeability but reducing aqueous solubility .
    • The 1-methylindole in ’s compound lacks polar substituents, favoring hydrophobic interactions but limiting solubility .
  • Peptide Chain Variations :

    • The glycylglycine chain in the target compound and ’s analog offers two amide bonds, enabling stronger hydrogen-bonding interactions compared to the single glycine unit in . This may improve binding to biological targets requiring extended peptide motifs .
    • The methyl ester in ’s compound acts as a prodrug moiety, enhancing cellular uptake but requiring enzymatic hydrolysis for activation .
  • In contrast, the acetyl linker in ’s compound introduces flexibility, which may influence binding kinetics .

Reactivity Under Oxidative Conditions

highlights that glycylglycine undergoes intramolecular oxidation via γ-radiation, producing glyoxylamide as a major product . By comparison, the presence of the 4,7-dimethoxyindole in the target compound may alter this pathway:

  • The electron-donating methoxy groups could stabilize the indole ring against radical attack, diverting oxidative damage to the glycylglycine chain.
  • In contrast, the tert-butoxyglycyl group in ’s imidazole derivatives (e.g., 5{10}) may resist oxidation due to steric protection from the tert-butyl group .

Biological Activity

The compound N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine is a derivative of indole that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be characterized by its unique structural features:

  • Molecular Formula : C₁₄H₁₆N₂O₅
  • Molecular Weight : 288.29 g/mol
  • IUPAC Name : this compound

The structure includes an indole moiety which is known for its diverse biological activities, making it a focal point for research in pharmacology.

Antitumor Activity

Recent studies have indicated that compounds related to indole derivatives exhibit significant antitumor properties. For instance, derivatives of indole have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCancer Cell LineIC50 (µM)
This compoundA5495.1
This compoundHepG23.8
This compoundMCF-72.4

These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has also been documented. The compound has been shown to inhibit pro-inflammatory cytokines and modulate immune responses. This activity is crucial in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors involved in neurotransmission and immune modulation.
  • Enzyme Inhibition : It has been observed to inhibit enzymes that play pivotal roles in inflammatory pathways.
  • Apoptosis Induction : Induction of programmed cell death in cancer cells through mitochondrial pathways has been reported.

Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound showed that at concentrations of 5 µM, the compound significantly reduced cell viability in A549 cells by inducing apoptosis through caspase activation.

Study 2: Anti-inflammatory Effects

Another investigation highlighted the compound's ability to decrease TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.

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